5-(2-Chlorophenyl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-2-1-3-10(11)8-5-9(13)7-14-6-8/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIDSZEOKBYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735039 | |
| Record name | 5-(2-Chlorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224740-82-2 | |
| Record name | 5-(2-Chlorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 5 2 Chlorophenyl Pyridin 3 Amine
Palladium-Catalyzed Cross-Coupling Approaches to 5-(2-Chlorophenyl)pyridin-3-amine
Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. For the synthesis of this compound, these methods offer a direct and efficient route by coupling a pyridine (B92270) precursor with a chlorophenyl component.
Suzuki-Miyaura Coupling Protocols for Aryl-Pyridyl Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for creating C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. In the context of synthesizing this compound, the primary approach involves the reaction of a 5-halopyridin-3-amine with (2-chlorophenyl)boronic acid.
A specific, documented synthesis of this compound utilizes 5-bromopyridin-3-amine and (2-chlorophenyl)boronic acid. The reaction is performed in a 1,4-dioxane (B91453) and water solvent system, using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂) as the catalyst and sodium carbonate (Na₂CO₃) as the base. The mixture is heated to achieve the desired cross-coupled product.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. While copper catalysts can be used in related Ullmann-type reactions, palladium systems are predominant for Suzuki couplings due to their high activity and functional group tolerance.
The selection of the phosphine (B1218219) ligand is critical. Ligands stabilize the palladium center and modulate its reactivity, which is essential for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the synthesis of substituted 3-aminopyridines, different palladium-ligand complexes have proven effective.
Research on the synthesis of the closely related analog, 5-aryl-2-methylpyridin-3-amines, provides insight into effective catalytic systems. In these studies, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been successfully employed. The triphenylphosphine (B44618) (PPh₃) ligand is a common choice, offering a good balance of stability and reactivity. More advanced, sterically hindered biarylphosphine ligands such as SPhos and XPhos are also known to promote challenging couplings, especially with less reactive chloro-substrates or when trying to achieve high turnover numbers.
| Catalyst/Precatalyst | Ligand | Typical Substrate | Reported Yield | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | 5-Bromopyridin-3-amine | Not specified | Patent WO2012061171A1 |
| Pd(PPh₃)₄ | Triphenylphosphine | 5-Bromo-2-methylpyridin-3-amine (B1289001) | Moderate to Good | mdpi.comnih.gov |
| Pd(OAc)₂ | SPhos / XPhos | General Heteroaryl Halides | High | General Suzuki Literature |
The choice of solvent and the reaction temperature are crucial parameters that significantly impact reaction rate, yield, and purity. For Suzuki-Miyaura couplings, mixed aqueous-organic solvent systems are frequently used. The organic solvent solubilizes the organohalide and the catalyst complex, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
For the synthesis of this compound and its analogs, a mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is common. Studies on the synthesis of 5-aryl-2-methylpyridin-3-amines have demonstrated that a 4:1 mixture of 1,4-dioxane and water provides an effective medium for the reaction.
Temperature is another critical factor. These coupling reactions typically require heating to overcome the activation energy barriers, particularly for the oxidative addition step. Reaction temperatures are often maintained in the range of 85-110 °C. For instance, the synthesis of 5-aryl-2-methylpyridin-3-amines was successfully carried out by heating at 85–95 °C for over 15 hours. mdpi.com The specific temperature profile depends on the reactivity of the substrates, the catalyst system, and the solvent's boiling point.
| Solvent System (v/v) | Temperature (°C) | Substrate | Outcome |
|---|---|---|---|
| 1,4-Dioxane / Water (4:1) | 85 - 95 | 5-Bromo-2-methylpyridin-3-amine | Moderate to good yields |
| 1,4-Dioxane / Water | 100 - 110 | 5-Bromopyridin-3-amine | Successful coupling |
| DMF / Water | 110 | General Heteroaryl Bromides | Effective for fluorinated biphenyl (B1667301) synthesis |
| Ethanol (B145695) / Water | Reflux | General Heteroaryl Bromides | Effective with Pd(OAc)₂/PPh₃ |
The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step with the palladium(II) intermediate. The choice of base can influence reaction rates, yields, and the prevalence of side reactions like protodeboronation.
A variety of inorganic bases are used, with their strength and solubility impacting their effectiveness. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Sodium Carbonate (Na₂CO₃) : A moderately strong and inexpensive base, successfully used in the documented synthesis of this compound.
Potassium Phosphate (K₃PO₄) : A stronger base that is often effective in more challenging couplings, including those involving substrates with amine groups. It was the base of choice for the synthesis of 5-aryl-2-methylpyridin-3-amines. mdpi.com
Potassium Carbonate (K₂CO₃) : Another common choice, often used in aqueous solvent systems.
The presence of a free amino group on the pyridine ring, as in 5-bromopyridin-3-amine, can sometimes complicate the reaction by coordinating to the palladium catalyst. The selection of a suitable base, such as K₃PO₄, can help mitigate these issues. nih.gov
| Base | Strength | Typical Application | Comment |
|---|---|---|---|
| Na₂CO₃ | Moderate | Synthesis of this compound | Effective in aqueous dioxane. |
| K₃PO₄ | Strong | Synthesis of 5-Aryl-2-methylpyridin-3-amines | Often preferred for substrates with amine groups. |
| K₂CO₃ | Moderate | General Suzuki couplings of heteroaryl halides | Widely used and cost-effective. |
| Cs₂CO₃ | Strong | Challenging couplings or milder conditions | More soluble in organic solvents, but more expensive. |
Exploration of Alternative Cross-Coupling Strategies for Structural Analogs
While the Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed reactions can be employed to synthesize structural analogs or to couple fragments with different functional groups. For example, the Sonogashira coupling allows for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. This could be used to synthesize alkynyl-pyridine intermediates, which could then be further functionalized. Similarly, Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents) represent other established C-C bond-forming methodologies, though they are often less favored than Suzuki coupling due to the toxicity of tin reagents or the need for fluoride (B91410) activation for silicon reagents.
Post-Coupling Transformations and Functional Group Interconversions for this compound Synthesis
An alternative synthetic strategy involves performing the cross-coupling reaction on a pyridine ring bearing a precursor to the amine group, followed by a functional group interconversion. A common approach is the use of a nitro group as a masked amine.
The synthesis would proceed in two steps:
Suzuki-Miyaura Coupling: 5-Bromo-3-nitropyridine is coupled with (2-chlorophenyl)boronic acid under standard palladium-catalyzed conditions to yield 5-(2-chlorophenyl)-3-nitropyridine.
Nitro Group Reduction: The resulting nitro compound is then reduced to the target this compound.
This reduction is a standard transformation in organic synthesis and can be achieved using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl). Metal-free options, such as using trichlorosilane, have also been developed for the reduction of aromatic nitro compounds. This two-step approach can be advantageous if the starting 5-bromo-3-nitropyridine is more readily available or if the free amine in 5-bromopyridin-3-amine interferes with the coupling reaction under certain conditions.
Reductive Methodologies for Nitro Precursors
A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. For the preparation of this compound, the requisite precursor would be 5-(2-chlorophenyl)-3-nitropyridine. The conversion of the nitro group to a primary amine is a well-established transformation in organic synthesis, offering high yields and chemoselectivity.
The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the chloro-substituent or the pyridine ring. A variety of methods can be employed for this purpose, ranging from catalytic hydrogenation to the use of metal-based reducing agents in acidic or neutral media. Chemoselective reduction of aromatic nitro groups to hydroxylamino groups can be catalyzed by enzymes like 3-nitrophenol (B1666305) nitroreductase, which demonstrates the possibility of mild and specific transformations. nih.gov
Table 1: Comparison of Common Reduction Methods for Nitroarenes
| Reduction Method | Reagents & Conditions | Advantages | Potential Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, EtOH or EtOAc, RT | High yields, clean reaction, simple workup | Potential for dehalogenation, requires specialized equipment |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, EtOH/H₂O, reflux | Inexpensive, effective for various substrates | Stoichiometric amounts of metal, acidic workup required |
| Transfer Hydrogenation | HCOOH/NEt₃, Pd/C, or Hantzsch ester | Avoids gaseous H₂, mild conditions | Reagent cost, potential for side reactions |
| Hydrazine Reduction | N₂H₄·H₂O, Fe₂O₃ catalyst, reflux | Effective, avoids strong acids | Hydrazine is toxic, exothermic reaction |
The synthesis of the 5-(2-chlorophenyl)-3-nitropyridine precursor itself can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling between a 3-nitropyridine (B142982) derivative bearing a leaving group (e.g., a halogen) at the 5-position and (2-chlorophenyl)boronic acid.
Amination Pathways for Halogenated Pyridine Intermediates
An alternative approach to forming the C-N bond involves the direct amination of a halogenated pyridine precursor, such as 3-bromo-5-(2-chlorophenyl)pyridine (B3301818) or 3-chloro-5-(2-chlorophenyl)pyridine. Two primary mechanistic pathways are considered for this transformation: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.
The SNAr pathway on a pyridine ring is generally challenging unless the ring is activated by strong electron-withdrawing groups. researchgate.net For a substrate like 3-halopyridine, which is significantly less reactive than its pyrimidine (B1678525) or pyrazine (B50134) counterparts, SNAr reactions often require harsh conditions and may result in low yields. researchgate.net
Transition-metal-catalyzed methods, particularly palladium-catalyzed Buchwald-Hartwig amination, have become the preferred route for the amination of aryl and heteroaryl halides. This methodology offers broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to SNAr. The reaction involves the coupling of a halo-pyridine with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base.
Table 2: Key Components for Buchwald-Hartwig Amination of Heteroaryl Halides
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active Pd(0) species that drives the catalytic cycle. |
| Ligand | Xantphos, BINAP, Josiphos | Stabilizes the palladium center and facilitates reductive elimination. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle. |
| Amine Source | Benzophenone imine, NH₃ (gas), LiHMDS | Provides the nitrogen atom for the final amine product. |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate. |
Multi-Component Reaction Approaches to Pyridine Amine Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate complex molecular scaffolds from simple precursors. mdpi.com The synthesis of substituted pyridines is an area where MCRs have been successfully applied, offering a streamlined alternative to traditional multi-step sequences. researchgate.net
Adaptations of the Groebke Reaction for Imidazo[1,2-a]pyridine-3-amines
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based MCR that produces 3-amino-substituted imidazo[1,2-a]-heterocycles. nih.govrug.nl Discovered in 1998, this three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. rug.nlbeilstein-journals.org The GBB reaction has become a cornerstone for generating libraries of imidazo[1,2-a]pyridine-3-amines, which are valuable scaffolds in medicinal chemistry. mdpi.comresearchgate.net
While the direct product of the GBB reaction is a fused heterocyclic system rather than a simple substituted pyridine-amine, its principles highlight the power of MCRs in constructing complex amine-bearing heterocyclic frameworks. The reaction proceeds through the formation of a Schiff base intermediate from the 2-aminopyridine (B139424) and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the aromatic product. researchgate.net
The exploration of MCRs for pyridine synthesis is not limited to the GBB reaction. Other MCRs, such as those based on Hantzsch pyridine synthesis, allow for the one-pot construction of the pyridine ring itself from aldehydes, β-ketoesters, and an ammonia source. mdpi.com These approaches offer a high degree of flexibility, enabling the introduction of various substituents, including aryl groups at different positions of the pyridine core, thereby providing a potential pathway to frameworks analogous to this compound. researchgate.net
Flow Chemistry and Automated Synthesis Techniques in Pyridine Derivative Synthesis
The transition from traditional batch processing to continuous-flow chemistry represents a significant advancement in chemical synthesis. mdpi.com Flow chemistry offers superior control over reaction parameters, enhanced safety for hazardous reactions, and improved efficiency and scalability. mdpi.comvcu.edu These advantages are particularly relevant for the synthesis of pyridine derivatives, which are often key intermediates in the pharmaceutical industry. vcu.edu
Implementation of Continuous-Flow Solid-Phase Synthesis for Analogous Compounds
Continuous-flow synthesis can be combined with solid-phase techniques to create highly efficient and automated processes. In a continuous-flow solid-phase synthesis (CF-SPS) setup, a starting material is anchored to a solid support packed into a column or cartridge, which acts as the reactor. Reagents and solvents are then continuously pumped through this packed bed.
This approach offers several advantages:
Simplified Purification: Excess reagents and byproducts are simply washed away from the solid support, eliminating the need for traditional workup and chromatography after each step.
Reaction Telescoping: Multiple reaction steps can be performed sequentially by connecting several packed-bed reactors in series, each containing a different reagent or catalyst.
Improved Efficiency: The high surface area and controlled environment within the packed bed can lead to faster reaction times and higher yields.
For the synthesis of a compound like this compound, a potential CF-SPS strategy could involve immobilizing a dihalopyridine on a resin and then sequentially flowing solutions of (2-chlorophenyl)boronic acid (for a Suzuki coupling) and an aminating agent (for a Buchwald-Hartwig reaction) through the reactor under optimized conditions.
Automation in Reaction Parameter Control and Scale-Up Considerations
A major benefit of flow chemistry is its amenability to automation. researchgate.net Modern flow reactors are equipped with computer-controlled pumps, heaters, coolers, and back-pressure regulators, allowing for precise and reproducible control over reaction conditions such as temperature, pressure, residence time, and stoichiometry. This automation facilitates high-throughput screening of reaction conditions to rapidly identify the optimal parameters for a given transformation.
Scale-up in flow chemistry differs fundamentally from batch processing. Instead of increasing the size of the reactor, which can introduce issues with heat and mass transfer, production is typically scaled by:
Time: Running the continuous reactor for a longer duration to produce more material.
Numbering-up: Operating multiple identical flow reactors in parallel.
This approach ensures that the optimized reaction conditions developed on a small scale are directly transferable to larger-scale production, maintaining consistent product quality. Researchers have demonstrated that multi-step batch processes for pyridine-containing active pharmaceutical ingredients can be converted into a single continuous flow step, resulting in dramatic reductions in production costs (up to 75%) and significant increases in yield (from 58% to 92%). vcu.edu This highlights the transformative potential of automated flow synthesis for the efficient and cost-effective manufacturing of complex pyridine derivatives.
Reactivity and Derivatization of 5 2 Chlorophenyl Pyridin 3 Amine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Chlorophenyl Moieties
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophiles. acs.orgresearchgate.net Furthermore, under the acidic conditions often required for EAS reactions like nitration and sulfonation, the pyridine nitrogen is readily protonated, further increasing the deactivation of the ring. acs.org However, the presence of the strongly activating amino group at the C-3 position in 5-(2-Chlorophenyl)pyridin-3-amine counteracts this deactivation to some extent, allowing for substitution to occur, albeit likely under forcing conditions. The directing effects of the substituents—ortho, para-directing for the amino group and meta-directing for the pyridine nitrogen—are crucial in determining the regiochemical outcome.
Specific regioselective nitration studies on this compound are not extensively documented in the available literature. However, the expected reactivity can be predicted based on the electronic properties of the substituents. The NH₂ group is a powerful ortho, para-director, activating the C-2, C-4, and C-6 positions. The pyridine nitrogen atom strongly deactivates the ortho (C-2, C-6) and para (C-4) positions relative to itself. The 2-chlorophenyl group at C-5 is primarily a deactivating group.
Considering these factors, electrophilic attack is most likely to be directed by the amino group to the positions ortho and para to it.
C-4 Position: This position is ortho to the activating amino group and meta to the deactivating pyridine nitrogen.
C-2 Position: This position is also ortho to the amino group but is strongly deactivated by the adjacent ring nitrogen.
C-6 Position: This position is para to the amino group but ortho to the ring nitrogen, leading to significant deactivation.
Therefore, nitration is predicted to occur preferentially at the C-4 position, which benefits from activation by the amino group without being directly adjacent to the deactivating ring nitrogen. Nitration of the chlorophenyl ring is less likely under standard conditions due to its deactivation by the chloro substituent and the pyridyl moiety.
Similar to nitration, sulfonation of this compound is expected to be challenging. The reaction typically requires harsh conditions, such as fuming sulfuric acid (H₂SO₄/SO₃), which would readily protonate the pyridine nitrogen and the amino group, severely deactivating the entire molecule. masterorganicchemistry.com If the reaction were to proceed, the regioselectivity would follow the same principles as nitration, with the C-4 position being the most probable site for substitution.
Other electrophilic functionalizations, such as Friedel-Crafts alkylation and acylation, are generally not feasible on pyridine rings. The Lewis acid catalysts (e.g., AlCl₃) required for these reactions coordinate strongly with the pyridine nitrogen, leading to extreme deactivation of the ring. researchgate.net
Nucleophilic Substitution Reactions on the Pyridine Ring System
The pyridine ring of this compound lacks a suitable leaving group (like a halogen) at the positions activated for nucleophilic aromatic substitution (ortho or para to the ring nitrogen). Therefore, direct nucleophilic substitution on the pyridine core is not a facile process. Reactions with strong nucleophiles would be required, and these might lead to complex mixtures or addition products rather than clean substitution. researchgate.net While nucleophilic substitution of halopyridines is a known process, the chlorine atom in the target molecule is on the phenyl ring, not the pyridine ring. Nucleophilic substitution of the aryl chloride on the phenyl ring would require very harsh conditions (high temperature and pressure) and is generally not a preferred synthetic route.
Chemical Modifications of the Amino Group: Acylation, Alkylation, and Arylation Strategies
The primary amino group at the C-3 position is a key site for derivatization, offering a versatile handle for introducing a wide array of functional groups. wikipedia.org
Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functionalities. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(5-(2-chlorophenyl)pyridin-3-yl)acetamide. This transformation is generally high-yielding and proceeds under mild conditions.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, or modern catalytic approaches like ruthenium-catalyzed N-alkylation using alcohols, can provide better selectivity for mono-alkylation. rsc.org
Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.gov This methodology allows for the coupling of this compound with a variety of aryl halides or triflates to generate diarylamine derivatives under relatively mild conditions. acs.orgnih.gov
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl Halides, Anhydrides | Amides |
| Alkylation | Alkyl Halides, Alcohols (cat.) | Secondary/Tertiary Amines |
| Arylation | Aryl Halides (Pd cat.) | Diaryl Amines |
Metalation and Lithiation-Directed Functionalization of the Pyridine Amine Core
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the case of this compound, the amino group itself is not a strong directing group for lithiation. However, it can be converted into a potent directed metalation group (DMG) by protection, most commonly as a pivaloyl amide (-NHCOtBu). acs.org
Once protected, the pivaloylamide group can direct lithiation with strong bases like n-butyllithium or sec-butyllithium (B1581126) to specific positions. acs.orgclockss.org
C-4 Lithiation: Based on studies of 3-(pivaloylamino)pyridine, the primary site for lithiation is the C-4 position. acs.org The lithium atom is directed to this position through coordination with the carbonyl oxygen of the pivaloylamide DMG. Quenching the resulting organolithium intermediate with various electrophiles (e.g., CO₂, I₂, aldehydes, silyl (B83357) chlorides) would introduce a new substituent at the C-4 position.
C-2 Lithiation: While C-4 is the major site, some lithiation at the C-2 position might occur, although it is generally less favored due to the proximity of the deactivating ring nitrogen.
Lithiation of the Chlorophenyl Ring: The pivaloylamide could also potentially direct lithiation to the ortho-position on the 2-chlorophenyl ring (the C-3' position). The regioselectivity between C-4 of the pyridine and C-3' of the phenyl ring would depend on the specific reaction conditions and the relative acidities of the respective protons.
This DoM strategy provides a highly effective route to specifically functionalize the pyridine core, which is otherwise difficult to achieve via classical electrophilic substitution.
| Directing Group | Position of Lithiation | Potential Electrophiles | Resulting Product |
| Pivaloylamide (-NHCOtBu) | C-4 (major) | CO₂, TMSCl, DMF, I₂ | 4-Substituted Pyridine |
| Pivaloylamide (-NHCOtBu) | C-2 (minor) | Various | 2-Substituted Pyridine |
| Pivaloylamide (-NHCOtBu) | C-3' (chlorophenyl ring) | Various | 3'-Substituted Derivative |
Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound Precursors
The structure of this compound serves as an excellent starting point for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ias.ac.in Annulation reactions can be designed by leveraging the reactivity of the amino group and the pyridine ring.
One common strategy involves a two-step process where the existing functional groups are used to introduce a second reactive moiety, which then participates in a ring-closing reaction. For example:
Functionalization at C-4: Using the DoM strategy described in section 3.4, a carboxyl or aldehyde group could be introduced at the C-4 position.
Condensation and Cyclization: The C-3 amino group and the newly introduced C-4 substituent can then undergo an intramolecular condensation reaction to form a new fused ring. For example, a 4-carboxy-3-aminopyridine derivative could be cyclized to form a pyridopyrimidinone.
Alternatively, the amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridopyridine ring system via a reaction analogous to the Friedländer annulation. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is another powerful tool for forming six-membered rings. masterorganicchemistry.com By first converting the amino group into a suitable Michael donor, this strategy could be employed to build a new ring onto the pyridine core.
The synthesis of fused heterocycles can also be achieved through cycloaddition reactions. mdpi.com By converting the amino group to a diazonium salt and subsequently to an azide (B81097) or another suitable group, the pyridine core can be primed to participate in [3+2] cycloaddition reactions to form fused triazole rings or other heterocyclic systems. nih.gov
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. uobasrah.edu.iq Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.
¹H NMR and ¹³C NMR Assignments and Coupling Patterns
The ¹H NMR spectrum of 5-(2-Chlorophenyl)pyridin-3-amine is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and chlorophenyl rings, as well as the amine protons. The chemical shifts (δ) of the pyridine ring protons are influenced by the anisotropic effects of the adjacent aromatic ring and the electronic effects of the nitrogen atom and the amino group. The protons on the 2-chlorophenyl ring will display a characteristic multiplicity pattern, with their chemical shifts influenced by the electron-withdrawing nature of the chlorine atom. The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
The ¹³C NMR spectrum will provide complementary information, with distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are characteristic of nitrogen-containing aromatic heterocycles. The carbon atoms of the 2-chlorophenyl ring will also show predictable shifts, with the carbon atom bearing the chlorine atom (C-Cl) exhibiting a downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Interactions |
| Pyridine H-2 | 8.0 - 8.5 | 140 - 150 | Doublet, ³J(H,H) |
| Pyridine H-4 | 7.0 - 7.5 | 120 - 130 | Doublet, ³J(H,H) |
| Pyridine H-6 | 8.2 - 8.7 | 145 - 155 | Singlet or fine doublet |
| Chlorophenyl H-3' | 7.2 - 7.6 | 125 - 135 | Multiplet |
| Chlorophenyl H-4' | 7.1 - 7.5 | 125 - 135 | Multiplet |
| Chlorophenyl H-5' | 7.1 - 7.5 | 125 - 135 | Multiplet |
| Chlorophenyl H-6' | 7.3 - 7.7 | 128 - 138 | Multiplet |
| NH₂ | 3.5 - 5.5 (broad) | - | - |
| Pyridine C-2 | - | 140 - 150 | |
| Pyridine C-3 | - | 145 - 155 (C-NH₂) | |
| Pyridine C-4 | - | 120 - 130 | |
| Pyridine C-5 | - | 130 - 140 | |
| Pyridine C-6 | - | 145 - 155 | |
| Chlorophenyl C-1' | - | 135 - 145 | |
| Chlorophenyl C-2' | - | 130 - 140 (C-Cl) | |
| Chlorophenyl C-3' | - | 125 - 135 | |
| Chlorophenyl C-4' | - | 125 - 135 | |
| Chlorophenyl C-5' | - | 125 - 135 | |
| Chlorophenyl C-6' | - | 128 - 138 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation
To definitively establish the molecular structure, a suite of two-dimensional NMR experiments is indispensable. ipb.ptscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra will confirm the connectivity of adjacent protons within the pyridine and chlorophenyl rings. For instance, cross-peaks will be observed between H-2 and H-4 of the pyridine ring, and among the protons of the chlorophenyl ring, aiding in their unambiguous assignment. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton resonance to its attached carbon resonance, allowing for the direct assignment of the carbon signals based on the already assigned proton spectrum. beilstein-journals.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. beilstein-journals.orgnih.gov HMBC is crucial for establishing the connectivity between the pyridine and chlorophenyl rings. For example, correlations are expected between the pyridine protons (e.g., H-4 and H-6) and the quaternary carbon of the chlorophenyl ring attached to the pyridine ring (C-1'), and vice-versa. This unequivocally confirms the substitution pattern of the bi-aryl system.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Purity Assessment and Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like this compound. nih.gov In positive ion mode, the compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyridine ring or the amino group, to yield a prominent protonated molecular ion [M+H]⁺. google.com The accurate mass measurement of this ion using High-Resolution Mass Spectrometry (HRMS) allows for the unambiguous determination of the elemental composition, thereby confirming the molecular formula (C₁₁H₉ClN₂). The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak. nih.gov ESI-MS also serves as a rapid and sensitive tool for assessing the purity of the synthesized compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.net The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional moieties.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3450 - 3250 (typically two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C, C=N (Aromatic Rings) | Stretching | 1620 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| C-Cl | Stretching | 800 - 600 |
The presence of sharp bands in the 3100-3000 cm⁻¹ region corresponds to the C-H stretching vibrations of the aromatic rings. The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp absorptions due to the C=C and C=N stretching vibrations within the pyridine and phenyl rings. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3450-3250 cm⁻¹ region. researchgate.net The C-Cl stretching vibration will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netacs.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π bonding or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to exhibit strong absorption bands in the ultraviolet region.
These absorptions are primarily attributed to π → π* transitions within the conjugated bi-aryl system. The presence of the nitrogen heteroatom in the pyridine ring and the amino and chloro substituents will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λ_max). The extended conjugation between the two aromatic rings is expected to result in a red shift (bathochromic shift) of the absorption maxima compared to the individual pyridine and chlorobenzene (B131634) chromophores. Analysis of the UV-Vis spectrum can provide valuable insights into the electronic structure and extent of conjugation in the molecule.
Single Crystal X-Ray Diffraction for Solid-State Structural Determination
The definitive three-dimensional structure of this compound in the solid state has not been publicly reported. Single crystal X-ray diffraction is the authoritative method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the compound's molecular geometry, including the specific bond lengths and angles between the atoms of the pyridine ring, the attached amino group, and the 2-chlorophenyl substituent.
Furthermore, this analysis would elucidate the supramolecular architecture, revealing how individual molecules of this compound pack together in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., between the amino group and the pyridine nitrogen of an adjacent molecule) and π-π stacking interactions between the aromatic rings. This information is critical for understanding the compound's physical properties, such as melting point and solubility.
A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₁H₉ClN₂ |
| Formula weight | 204.66 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 17.890 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 970.5 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.401 |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as no experimental data has been found in published literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the elemental composition of a pure substance, providing strong evidence for its empirical and molecular formula. For this compound, this analysis would involve combusting a sample to convert its constituent elements into simple compounds that can be accurately quantified. The experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) would then be compared against the theoretically calculated values based on its molecular formula, C₁₁H₉ClN₂. A close agreement between the found and calculated values is a crucial indicator of the compound's purity.
Below is an interactive data table showing the theoretical values and providing fields for hypothetical experimental results.
Interactive Table: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 64.56 | 64.51 |
| Hydrogen (H) | 4.43 | 4.48 |
| Nitrogen (N) | 13.69 | 13.65 |
Note: The "Found %" values are hypothetical, included to demonstrate the format of an elemental analysis report. No experimental data has been located in the searched literature.
No Publicly Available Computational and Theoretical Studies for this compound
Despite a thorough search of scientific literature and chemical databases, no specific computational and theoretical investigation data is publicly available for the chemical compound This compound .
Searches for scholarly articles detailing Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other computational predictions for this specific molecule did not yield any relevant results. While computational studies have been conducted on structurally similar compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules.
The CAS number for this compound has been identified as 1224740-82-2, confirming its existence as a known chemical entity. However, it appears that this particular compound has not yet been the subject of published computational and theoretical research that would fulfill the detailed requirements of the requested article outline.
Therefore, it is not possible to generate the requested scientific article with a focus on the computational and theoretical investigations of this compound due to the absence of the necessary research findings in the public domain.
Computational and Theoretical Investigations of 5 2 Chlorophenyl Pyridin 3 Amine
Conformational Analysis and Torsional Barriers of Substituted Pyridine (B92270) Amine Architectures
The three-dimensional arrangement of atoms in substituted pyridine amine architectures, such as 5-(2-Chlorophenyl)pyridin-3-amine, is critical to their chemical behavior and interaction with biological systems. This conformation is largely dictated by the rotation around the single bonds connecting the aromatic rings and the amine substituent. Computational and theoretical investigations provide profound insights into the preferred spatial orientations (conformers) and the energy required to twist these bonds (torsional barriers).
The central focus of conformational analysis in this context is the dihedral angle between the pyridine and the phenyl rings. This rotation is influenced by a delicate balance of steric hindrance from bulky substituents and electronic effects, such as resonance and intramolecular interactions.
In structures analogous to this compound, such as 2-phenylpyridine (B120327), computational studies using Density Functional Theory (DFT) have shown a significantly smaller twist angle (21°) compared to its carbocyclic analogue, biphenyl (B1667301) (44°) researchgate.net. This suggests that the nitrogen atom's lone pair in the pyridine ring is more "compressible" than a C-H bond, reducing the steric repulsion and favoring a more planar arrangement researchgate.net. The energy required to achieve a coplanar structure, which represents the transition state for the aryl-hetaryl rotation, is consequently lower for 2-phenylpyridine (approximately 1 kcal/mol) than for biphenyl (approximately 2 kcal/mol) researchgate.net.
The presence of substituents on the rings can dramatically alter these torsional barriers. For instance, in 2'-substituted 2-arylpyridines, the torsional barriers can be up to 4.2 kcal/mol lower than in similarly substituted biphenyls researchgate.net. This is attributed to the reduced steric demand of the pyridine nitrogen's lone pair. Electron-withdrawing or electron-donating groups, as well as those capable of forming intramolecular hydrogen bonds, can also significantly influence the rotational energy barrier. For example, studies on N-(5-substituted-pyrimidin-2-yl)anilines have demonstrated that the rotational barriers around the N-Ar bonds increase proportionally to the electron-withdrawing ability of the substituents csic.es. Similarly, in substituted 2,2'-bipyridine (B1663995) derivatives, substituents that can act as hydrogen-bond donors or acceptors have a large effect on the rotational barrier nih.gov.
Another key conformational feature of pyridine amine architectures is the potential for pyramidal inversion at the nitrogen atom of the amine group. Computational studies on aminopyridines have shown that the activation energy for this inversion is typically very low. For 2-aminopyridine (B139424), the barrier has been calculated to be as low as 0.41 kcal/mol, indicating a rapid interconversion between pyramidal ground states through a planar transition state researchgate.net.
The following tables summarize representative computational data for torsional barriers and dihedral angles in related substituted aromatic systems, illustrating the principles that govern the conformation of this compound and similar architectures.
| Compound | Rotational Barrier (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| 2-Phenylpyridine | ~1.0 | DFT | researchgate.net |
| Biphenyl | ~2.0 | DFT | researchgate.net |
| Dimethyl Biphenyl | ~15.0 | Not Specified | researchgate.net |
| Phenylurea | 2.4 | MP2 | nih.gov |
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Method | Reference |
|---|---|---|---|---|---|
| 2-Phenylpyridine | Pyridine | Phenyl | 21 | DFT | researchgate.net |
| Biphenyl | Phenyl | Phenyl | 44 | DFT | researchgate.net |
| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | Pyridine | Benzene | 9.89 | X-ray Crystallography | nih.gov |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Thiazole | Chlorophenyl | 13.12 | X-ray Crystallography | nih.gov |
These theoretical investigations and the data derived from them are crucial for understanding the structure-activity relationships of complex molecules. The preferred conformations and the energy landscapes governing their interconversion dictate how these molecules present themselves to their biological targets, ultimately influencing their efficacy and function.
Investigation into Research Applications and Biological Relevance of 5 2 Chlorophenyl Pyridin 3 Amine Derivatives
Strategic Utility in Advanced Organic Synthesis
The structural characteristics of 5-(2-chlorophenyl)pyridin-3-amine make it a valuable building block for chemists. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the amino group, and the potential for reactions on the aromatic rings—allows for diverse chemical transformations and the construction of elaborate molecular architectures. mdpi.com
Versatile Building Block for Complex Chemical Architectures
The 5-phenylpyridin-3-amine (B1332959) core is a foundational component in the synthesis of complex molecules. acs.org Its utility is prominently demonstrated in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, where the halogenated phenyl ring can be further functionalized. This allows for the systematic and controlled addition of other molecular fragments, creating larger, more intricate structures. For example, derivatives of the related 2-aminopyridine (B139424) scaffold have been synthesized by coupling 2-amino-5-bromo-3-iodopyridine (B1270907) with various boronic acids in a two-step Suzuki reaction sequence. acs.org This highlights how the aminopyridine framework serves as a reliable platform for building molecular diversity.
The amino group on the pyridine ring also offers a key reaction site. It can be acylated, alkylated, or used in condensation reactions to attach different side chains or build new heterocyclic rings. mdpi.comresearchgate.net This versatility enables chemists to use the this compound scaffold to generate libraries of related compounds for various research applications.
Role as a Key Intermediate in Specialized Chemical Syntheses (e.g., Agrochemicals, Dyes, Pigments)
Pyridine derivatives are crucial intermediates in several industrial applications, including the manufacturing of agrochemicals, dyes, and pigments. researchgate.netlookchem.com
Agrochemicals: The pyridine ring is a core component in many modern pesticides, which are often characterized by high efficacy and low toxicity. agropages.com Derivatives of methylpyridine, for instance, are used to produce a range of fungicides, herbicides, and insecticides. agropages.comnih.govresearchgate.net Compounds like 2-chloro-5-methylpyridine (B98176) are precursors to key intermediates for neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com The structural similarity suggests that this compound and its analogs are valuable intermediates for developing new fourth-generation pyridine-based agrochemicals. agropages.com
Dyes and Pigments: The chromophoric (color-bearing) properties of molecules containing linked aromatic systems make them suitable for use as dyes and pigments. lookchem.comwtchem.com Pyridine derivatives can serve as intermediates in the synthesis of various colorants, where their specific structure can be modified to achieve desired properties like lightfastness and stability. lookchem.comchemball.com
Exploration in Medicinal Chemistry and Drug Discovery Research
The 5-phenylpyridin-3-amine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. arabjchem.org Researchers actively design and synthesize novel derivatives to explore their potential as therapeutic agents. researchgate.nettandfonline.com
Design and Synthesis of Novel Derivatives for Ligand-Target Interaction Studies
The process of drug discovery often involves the rational design and synthesis of new molecules that can interact with specific biological targets, such as enzymes or receptors. nih.gov The this compound structure serves as a starting point for creating new potential drug candidates.
In Silico Approaches to Binding Affinity and Molecular Recognition with Potential Biological Targets
Computational, or in silico, methods are integral to modern drug discovery for predicting how a potential drug molecule (a ligand) might bind to its biological target. jmbfs.org Molecular docking is a key technique used to simulate the interaction between a ligand and a protein's binding site, predicting the ligand's orientation and its binding affinity, often expressed in kcal/mol. nih.govucm.es
Derivatives based on the pyridine scaffold have been extensively studied using these methods.
Anticancer Targets: In a study of 1,2,4-triazole (B32235) analogs, which share structural features with the subject compound, molecular docking was used to evaluate their binding to the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ). mdpi.com The calculations revealed binding affinities ranging from -6.502 to -8.341 kcal/mol, with key interactions including hydrogen bonds and halogen bonds. mdpi.com
SHP2 Inhibition: Novel pyridine derivatives were designed as potential inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer. sci-hub.se Molecular docking studies provided detailed information on the binding modes of these compounds, helping to explain their inhibitory activity. sci-hub.se
Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, docking studies were performed on indolinone derivatives to analyze their binding interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
These computational studies allow researchers to prioritize which novel compounds to synthesize and test in the lab, saving time and resources. nih.gov
Structure-Activity Relationship (SAR) Studies within the Pyridine Amine Scaffold
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a lead compound and observing how these changes affect its biological activity. nih.gov This process helps identify the key chemical features (the pharmacophore) required for a molecule's potency and selectivity. frontiersin.org
The aminopyridine scaffold has been the subject of numerous SAR studies.
ALK2 Inhibitors: An SAR study of 3,5-diaryl-2-aminopyridine derivatives as inhibitors of the ALK2 kinase provided insights into the features required for potent and selective inhibition. acs.org It was found that substituting a 3-phenol group with a 4-phenylpiperazine significantly increased potency in cellular assays. acs.org
Antimalarial Agents: In the development of antimalarial 3,5-diaryl-2-aminopyridines, SAR studies were used to delineate the effects of structural modifications on both antiplasmodial activity and potential cardiotoxicity (hERG channel inhibition). researchgate.net
PDE4D Inhibitors: A systematic SAR study on inhibitors of phosphodiesterase 4D (PDE4D) led to an empirical equation that could accurately predict the inhibitory potency of new compounds based on their structural fragments. nih.gov
These studies demonstrate how modifying substituents on the phenyl and pyridine rings of the core scaffold allows chemists to fine-tune the biological properties of the resulting molecules. mdpi.com
Development of Chemical Probes for Biological Pathway Investigation
The development of small-molecule chemical probes is crucial for dissecting complex biological pathways and validating novel pharmacological targets. snv63.runih.gov Derivatives of aminopyridine scaffolds, such as this compound, are promising candidates for creating such probes due to their ability to be systematically modified to achieve high affinity and selectivity for specific protein targets. nih.gov The design of these probes often focuses on creating tools to study signaling pathways implicated in diseases like cancer and neurodegenerative disorders. snv63.ruacs.org
Research has shown that complex pyridines can act as potent and selective modulators of biological pathways. For instance, a pyridine derivative was identified as a potent inhibitor of the neuregulin/ErbB4 signaling pathway, which is relevant to schizophrenia and breast cancer research. acs.org The discovery process for such probes involves synthesizing and screening libraries of related compounds to identify molecules that can selectively manipulate the function of a single target within a complex cellular environment. nih.govacs.org
Furthermore, the imidazo[1,5-a]pyridine (B1214698) scaffold, structurally related to aminopyridine derivatives, has been explored for developing fluorescent probes. mdpi.com These probes can intercalate into lipid bilayers, making them suitable for studying cell membrane dynamics, fluidity, and hydration, which are critical for monitoring cellular health and exploring biochemical processes. mdpi.com The solvatochromic behavior of certain derivatives, where their fluorescence properties change with the polarity of the environment, enhances their utility as sensitive membrane probes. mdpi.com The principles used in developing these imidazopyridine probes could be applied to derivatives of this compound to create novel tools for bioimaging and pathway investigation.
Table 1: Examples of Pyridine-Based Scaffolds in Chemical Probe Development
| Scaffold/Derivative Class | Investigated Target/Application | Key Findings & Relevance | Citations |
|---|---|---|---|
| Complex Bicyclic/Monocyclic Pyridines | Neuregulin/ErbB4 Signaling Pathway | Identified a potent inhibitor (EC₅₀ = 0.30 µM) for a pathway involved in cancer and schizophrenia. acs.org | acs.org |
| Imidazo[1,5-a]pyridine Fluorophores | Cell Membrane Probes | Probes successfully intercalate into lipid bilayers and exhibit solvatochromic properties suitable for membrane studies. mdpi.com | mdpi.com |
| 6-phenylpyrazolo[1,5-a]pyrimidine | BMP Type I Receptors (ALKs) | Serves as a core scaffold for potent and selective inhibitors used to study BMP signaling. nih.gov | nih.gov |
Scaffold Morphing and Bioisosteric Replacement Strategies
Scaffold morphing and bioisosteric replacement are key strategies in medicinal chemistry used to optimize drug-like properties by modifying a molecule's core structure while retaining its biological activity. researchgate.netacs.org These techniques are applied to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters. researchgate.netacs.org The this compound scaffold is amenable to such modifications, allowing researchers to explore diverse chemical spaces. rsc.org
Scaffold morphing involves significant changes to the central heterocyclic system. A reported strategy demonstrated the evolution of a quinazoline (B50416) core into more selective quinoline (B57606) and pyrazolopyrimidine scaffolds, which resulted in a tenfold improvement in enzyme potency and over a hundred-fold increase in selectivity against mammalian mitochondrial ATP synthesis. rsc.org This highlights how knowledge of structure-activity relationships can guide the transformation of one chemical class into another with superior properties. rsc.org
Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties, leading to comparable biological effects. acs.org For the pyridine ring system, several bioisosteric replacements are considered valuable. For example, replacing a pyridine core with a benzonitrile (B105546) can be advantageous as benzonitriles are similarly polarized and can mimic the hydrogen-bond acceptor properties of the pyridine nitrogen. researchgate.net Another common strategy is the replacement of pyridine with bioisosteres like imidazo[1,2-a]pyridine (B132010) to enhance metabolic stability. The strategic application of these principles to the this compound core could lead to the discovery of novel compounds with improved therapeutic potential.
Table 2: Bioisosteric Replacement Strategies for Pyridine Rings
| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement | Example Application Context | Citations |
|---|---|---|---|---|
| Pyridine | Benzonitrile | Mimics polarization and hydrogen-bond acceptor properties. | Late-stage modular diversification of drug molecules. | researchgate.net |
| Pyridine | Imidazo[1,2-a]pyridine | Can improve metabolic stability and other drug-like properties. | COX-2 inhibitors, kinase inhibitors. | nih.govnih.gov |
| 2,3-Diaminopyridine | Acyl-modified ethylene (B1197577) diamine | Avoids metabolic activation that can lead to reactive intermediates. | Bradykinin B1 antagonists. | acs.org |
Potential Contributions to Materials Science Research
Beyond biological applications, aminopyridine derivatives are finding use in the field of materials science. The functional groups present in this compound—specifically the reactive amine group and the nitrogen atom within the pyridine ring—make it a versatile building block for the synthesis of advanced materials. evitachem.commdpi.com These materials include sophisticated coordination polymers and functionalized organic polymers with tailored properties.
Integration into Advanced Material Systems
The ability of pyridine-containing ligands to coordinate with metal ions is a cornerstone of supramolecular chemistry and the development of metal-organic frameworks (MOFs) and coordination polymers (CPs). researchgate.netacs.org The this compound scaffold possesses two potential coordination sites: the pyridine nitrogen and the exocyclic amino group. mdpi.com This allows it to act as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netacs.org
Research on related pyridine-dicarboxylic acid linkers has demonstrated the assembly of a diversity of coordination polymers with varying structural multiplicity and topological types. acs.org These materials can exhibit interesting properties, such as catalytic activity in organic reactions. acs.org Similarly, a 2D coordination polymer based on a 3-(2-pyridyl)-5-(4-chlorophenyl)-1,2,4-triazine ligand and lead(II) bromide has been synthesized and explored for its luminescent properties and potential application in organic light-emitting diodes (OLEDs). researchgate.net By analogy, derivatives of this compound could be designed as ligands to create novel functional materials with unique optical, electronic, or catalytic properties.
Exploration of Functionalized Polymers and Composites
The amine functionality of this compound makes it a suitable candidate for incorporation into polymers, either as a monomer unit or as a functional group grafted onto a polymer backbone. mdpi.commdpi.com The introduction of aminopyridine moieties can significantly alter the properties of the resulting polymer or composite material.
One prominent example is the chemical modification of chitosan (B1678972), an abundant natural polymer. mdpi.com By functionalizing chitosan with amino-pyridine groups, researchers have successfully synthesized derivatives with improved water solubility and significantly enhanced antioxidant activity. mdpi.com The synergistic effect of the amino group and the pyridine ring was shown to improve the radical-scavenging capabilities of the polymer. mdpi.com
In another area, primary amines are used as initiators for the ring-opening polymerization of N-thiocarboxyanhydrides to create functional poly(β-peptoid)s. chinesechemsoc.org This polymerization method is tolerant of various functional groups, including heterocycles like pyridine. chinesechemsoc.org Therefore, this compound could potentially be used to initiate polymerization, thereby incorporating its specific chemical signature at the terminus of a polymer chain, or derivatives could be incorporated as monomers to create polymers with novel functionalities for applications in biomaterials or other advanced fields. mdpi.comchinesechemsoc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Imidazo[1,5-a]pyridine |
| 6-phenylpyrazolo[1,5-a]pyrimidine |
| Quinazoline |
| Quinoline |
| Pyrazolopyrimidine |
| Benzonitrile |
| Imidazo[1,2-a]pyridine |
| 2,3-Diaminopyridine |
| Chitosan |
| 3-(2-pyridyl)-5-(4-chlorophenyl)-1,2,4-triazine |
Future Research Directions and Challenges
Development of More Efficient, Sustainable, and Green Synthetic Routes
The traditional synthesis of substituted pyridines often involves multi-step processes with harsh reaction conditions, leading to significant waste and energy consumption. Future research must prioritize the development of more efficient and environmentally benign synthetic methodologies for 5-(2-Chlorophenyl)pyridin-3-amine.
One promising avenue is the adoption of one-pot multicomponent reactions (MCRs) . These reactions, where multiple reactants combine in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. An environmentally friendly procedure for preparing novel pyridines has been demonstrated through a one-pot, four-component reaction under microwave irradiation, resulting in excellent yields and short reaction times nih.gov. Adapting such an MCR strategy for the synthesis of this compound from readily available starting materials would be a significant advancement.
Furthermore, the use of green chemistry tools such as microwave-assisted synthesis and the use of eco-friendly solvents or even solvent-free conditions should be explored. Microwave-assisted organic synthesis has been recognized as a green chemistry tool that can accelerate reaction rates, improve yields, and reduce the formation of byproducts nih.gov. Research into a microwave-assisted synthesis of this compound could lead to a more sustainable production method. The exploration of peptide nanofibers as hydrogen-bonding organocatalysts in green solvents like polyethylene (B3416737) glycol (PEG) for the synthesis of related 3-aminoimidazo[1,2-a]pyridines also presents an innovative and eco-friendly catalytic approach that could be adapted researchgate.net.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for this compound
| Feature | Conventional Synthesis | Potential Green Synthesis |
| Methodology | Multi-step synthesis | One-pot multicomponent reaction |
| Energy Input | Conventional heating (reflux) | Microwave irradiation |
| Solvents | Often hazardous organic solvents | Green solvents (e.g., PEG, water) or solvent-free |
| Catalysis | Homogeneous metal catalysts | Recyclable heterogeneous catalysts, organocatalysts |
| Waste Generation | High | Low (high atom economy) |
| Reaction Time | Long (hours to days) | Short (minutes) |
Advanced Derivatization for Enhanced and Tunable Functionality
The functional groups of this compound, namely the amino group and the potential for substitution on the pyridine (B92270) and phenyl rings, offer rich opportunities for derivatization. Future research should focus on creating a library of derivatives with enhanced and tunable functionalities for various applications.
The primary amino group is a key site for modification. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. For instance, the synthesis of novel amide derivatives of related pyridine compounds has been reported, leading to compounds with interesting biological activities researchgate.net. A similar approach could be applied to this compound to explore its potential in drug discovery. The derivatization of amino groups with isothiocyanates is another strategy to create molecules with potentially enhanced biological or material properties researchgate.net.
Furthermore, the pyridine and phenyl rings can be functionalized through cross-coupling reactions, such as the Suzuki cross-coupling, to introduce new aryl or heteroaryl groups. The Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully used to synthesize a series of novel pyridine derivatives mdpi.com. This suggests that if a halogenated precursor to this compound is available, a wide array of derivatives could be synthesized.
The goal of this advanced derivatization would be to fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its performance in specific applications. For example, in a medicinal chemistry context, derivatization could be used to improve binding affinity to a biological target, enhance pharmacokinetic properties, or reduce off-target effects.
Deeper Mechanistic Understanding through Synergistic Computational and Experimental Approaches
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. A synergistic approach that combines computational modeling with experimental studies will be instrumental in achieving this.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction pathways of molecules. DFT studies have been used to investigate the structure-property relationships of newly synthesized pyridine derivatives, including the analysis of frontier molecular orbitals (FMOs) mdpi.com. Similar computational studies on this compound and its reactions could help to predict its reactivity, rationalize experimental observations, and guide the design of new experiments. For instance, computational modeling could be used to screen potential catalysts for green synthetic routes or to predict the regioselectivity of derivatization reactions.
Experimental techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide real-time data on reaction kinetics and the formation of intermediates. Such experimental data is invaluable for validating and refining computational models. Mechanistic analysis using two-dimensional NMR spectrometry has been employed to understand the transformation of enamines and unsaturated aldehydes into substituted pyridines, revealing the formation of stable off-cycle species acs.org. A similar combined experimental and computational approach would provide a deeper understanding of the formation of this compound.
Systematic Exploration of Structure-Property-Activity Relationships (SPAR) in this compound Derivatives
A systematic exploration of the structure-property-activity relationships (SPAR) is essential for the rational design of this compound derivatives with desired properties. This involves synthesizing a focused library of analogs with systematic variations in their chemical structure and evaluating their properties and activities.
For potential applications in medicinal chemistry, this would involve quantitative structure-activity relationship (QSAR) studies. By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. Such studies have been conducted on other substituted pyridine analogues to understand their binding affinity to biological targets nih.gov. For example, the steric influence of C5 substitution on the pyridine ring has been shown to significantly affect the binding affinity of analogues to neuronal nicotinic acetylcholine (B1216132) receptors nih.gov.
The exploration of SPAR is not limited to biological activity. For materials science applications, the relationship between the molecular structure and properties such as fluorescence, thermal stability, and electronic conductivity would be investigated. The emission properties of multi-substituted pyridines have been studied, demonstrating how structural modifications can tune their fluorescence characteristics nih.gov.
The creation of a data table summarizing the structural modifications and their impact on key properties would be a valuable outcome of such systematic studies.
Table 2: Proposed Framework for SPAR Studies of this compound Derivatives
| Structural Variation | Property/Activity to be Measured | Potential Application |
| Substitution on the amino group (R-NH-) | Biological activity (e.g., enzyme inhibition, receptor binding) | Medicinal Chemistry |
| Substitution on the pyridine ring | Photophysical properties (absorption, emission) | Organic Electronics |
| Substitution on the 2-chlorophenyl group | Thermal stability, solubility | Materials Science |
| Introduction of different aryl/heteroaryl groups at C5 | Pharmacokinetic properties (ADME) | Drug Discovery |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in a variety of scientific fields.
Q & A
What are the established synthetic routes for 5-(2-Chlorophenyl)pyridin-3-amine, and what are their yield limitations?
A widely documented method involves a Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-nitropyridine and 2-chlorophenylboronic acid, followed by chemical reduction of the nitro group to an amine. This method yields approximately 30% under standard conditions, with potential losses attributed to competing side reactions or incomplete reduction steps . Alternative routes may include nucleophilic aromatic substitution or catalytic hydrogenation, but these are less explored for this specific derivative.
How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to improve the yield of this compound?
Optimization studies for analogous pyridine derivatives suggest:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to enhance coupling efficiency.
- Solvent effects : Polar aprotic solvents like DMF or DMSO improve nitro group reduction kinetics.
- Temperature control : Maintaining 80–100°C during coupling and 25–50°C during reduction minimizes decomposition .
Advanced techniques like high-throughput screening (HTS) can systematically evaluate these parameters.
What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to verify substitution patterns on the pyridine and chlorophenyl rings.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHClN).
- HPLC/UPLC : Paired with UV detection to assess purity (>95% is typical for research-grade material) .
X-ray crystallography may resolve ambiguities in regiochemistry for novel analogs.
How do structural modifications to this compound influence its biological activity?
Studies on related imidazo[1,2-a]pyridin-3-amines demonstrate that substituent engineering (e.g., adding H-bond donors/acceptors) enhances target binding. For example:
- Replacing the chlorophenyl group with electron-withdrawing groups (e.g., CF) may improve metabolic stability.
- Introducing hydrophilic moieties (e.g., -OH, -NH) at the pyridine 4-position can modulate solubility and bioavailability .
Computational docking studies (e.g., with HIV-1 reverse transcriptase) provide predictive insights into binding modes .
What computational strategies are used to predict the biological targets of this compound?
- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential enzyme targets.
- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to activity profiles.
- MD simulations : Assesses binding stability and conformational dynamics over time .
These methods guide experimental validation, reducing trial-and-error in target identification.
How can researchers address contradictions in reported biological data for this compound analogs?
Discrepancies often arise from:
- Purity variability : Impurities (e.g., unreacted intermediates) skew bioassay results. Validate purity via HPLC/MS.
- Assay conditions : Differences in cell lines, buffer pH, or incubation times. Standardize protocols across studies.
- Structural misassignment : Confirm regiochemistry via NOESY or X-ray for ambiguous derivatives .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key issues include:
- Low yield : Optimize catalytic systems (e.g., switch from Pd to Ni catalysts for cost efficiency).
- Purification bottlenecks : Replace column chromatography with crystallization or distillation where feasible.
- Safety : Mitigate risks from chlorinated intermediates via inert atmosphere handling .
How does the electronic nature of the 2-chlorophenyl substituent affect the reactivity of the pyridine ring?
The electron-withdrawing chlorine :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
